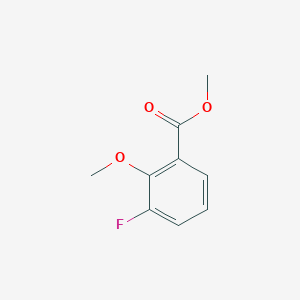
Methyl 3-fluoro-2-methoxybenzoate
Cat. No. B025766
Key on ui cas rn:
106428-04-0
M. Wt: 184.16 g/mol
InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04895962
Procedure details


Solid potassium t-butoxide (4.48 g) was added under argon to a stirred, ice-cooled mixture of (3-carboxypropyl)triphenylphosphonium bromide (6.44 g) and (-)-[2,3-trans]-tetrahydro-5-hydroxy-3-hydroxymethyl-2-o-methoxyphenylfuran (B) (2.24 g) ih dry THF (75 ml). The mixture was stirred for 15 minutes at 4° C., then for 1 hour at ambient temperature and was then poured into ice-water (150 ml). The mixture obtained was washed with ether (2×50 ml) to remove the bulk of the neutral material. The aqueous phase was acidified to pH4 with 1M hydrochloric acid and extracted with ether (1×100 ml, 2×50 ml). These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml), then dried (MgSO4) and evaporated. The residue was purified by flash chromatography, eluting with ether/hexane/acetic acid (80:20:1 v/v) to give (-)-erythro-4(Z)-8-hydroxy-7 -hydroxymethyl-8-o-methoxyphenyl-4-octenoic acid (C) as a colourless oil (2.76 g); 22 [α]D -68.3° (c 1.1, methanol); NMR: 1.92 (1H,m), 2.0-2.6 (6H,m), 3.67 (2H,m), 3.82 (3H,s), 5.21 (1H,d J=5 Hz), 5.37 (2H,m), 6.87 (1H,dd J=8,1 Hz), 6.98 (1H,td J=7,1 Hz), 7.25 (1H,m), 7.42 (1H,dd J=7,1 Hz); m/e 294 (M+).


Quantity
2.24 g
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Br-].C(CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([O:39]C)=[O:38]>C1COCC1>[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([OH:39])=[O:38] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.48 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
6.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C(=O)OC)C=CC1)OC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 minutes at 4° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 1 hour at ambient temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ether (2×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the bulk of the neutral material
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (1×100 ml, 2×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ether/hexane/acetic acid (80:20:1 v/v)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 133.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
